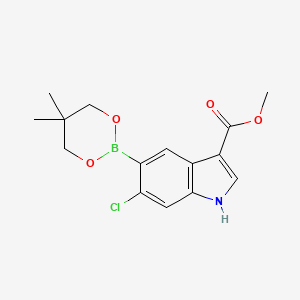

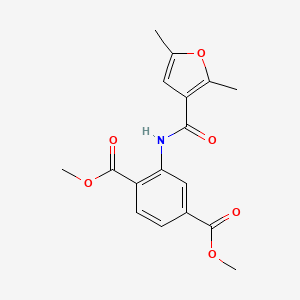

![molecular formula C22H23N3O3 B2388858 N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899960-52-2](/img/structure/B2388858.png)

N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazines are an important class of pharmacophores known for their versatility in pharmacological activity . They can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms . These heterocyclic analogs have been proven important scaffold in perfumeries, food industries, and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be complex and varies depending on the specific compound. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Chemical Reactions Analysis

The chemical reactions involving pyrazine derivatives can be diverse. For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Applications De Recherche Scientifique

Pharmacological Applications

Pyrazine derivatives, including the compound , have been found to possess numerous noteworthy pharmacological effects . These include antimycobacterial , antibacterial , antifungal , antidiabetic , diuretic , anticancer , antiviral , analgesic , and anti-inflammatory effects .

Perfumery Applications

Pyrazine derivatives have been proven to be an important scaffold in perfumeries . The unique structure of these compounds, including the one , can contribute to the creation of a variety of scents.

Food Industry Applications

In the food industry, pyrazine derivatives are used for their ability to enhance flavors . The compound could potentially be used in this context.

Solar Cell Applications

The compound has been used in the design of hole-transporting materials (HTMs) for perovskite solar cell applications . The research indicates that the designed HTMs based on this compound have better properties with good stability and high hole mobility compared with other materials .

Optical Chemical Sensor Applications

The compound could potentially be used in the design of optical chemical sensors . Optical sensors can show high selectivity, immunity to electromagnetic interference, and safety while working with flammable and explosive compounds . They can easily be miniaturized, integrated with electronics to form lab-on-a-chip systems, and can also come in the form of cheap and disposable devices .

Synthetic Pathway Exploration

In recent years, numerous advancements have taken place to explore the synthetic pathway of pyrazine derivatives . The compound could be a subject of such research, contributing to our understanding of how these compounds are synthesized.

Biological Activity Exploration

Due to the diverse biological activities of pyrazine-based drugs, a rise in investigations of pyrazine containing candidates has been observed . The compound could be a subject of such research, contributing to our understanding of its biological activities.

Marine Bioluminescence System Applications

Coelenterazine, a derivative of pyrazine, has been one of the most popular substrates for the marine bioluminescence system . While the compound is not coelenterazine, it could potentially be explored for similar applications given its structural similarity.

Mécanisme D'action

The mechanism of action of pyrazine derivatives can vary greatly depending on the specific compound and its biological activity. Pyrazine derivatives possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory .

Orientations Futures

Due to the diverse biological activities of pyrazine-based drugs, a rise in investigations of pyrazine containing candidates has been observed . In the recent past, numerous advancements have taken place to explore their synthetic pathways and biological activities . This suggests that research into pyrazine derivatives, including “N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide”, may continue to be a fruitful area of study in the future.

Propriétés

IUPAC Name |

N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-27-18-9-5-16(6-10-18)21-20-4-3-13-24(20)14-15-25(21)22(26)23-17-7-11-19(28-2)12-8-17/h3-13,21H,14-15H2,1-2H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLYRPSVBFQBJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,1-bis(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

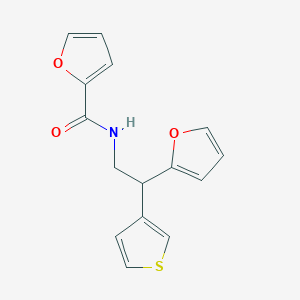

![(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2388776.png)

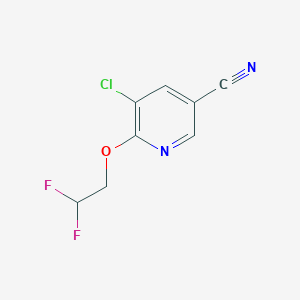

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2388778.png)

![2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanamine;hydrochloride](/img/structure/B2388781.png)

![N-Methyl-N-[[(2S)-oxiran-2-yl]methyl]propan-2-amine](/img/structure/B2388782.png)

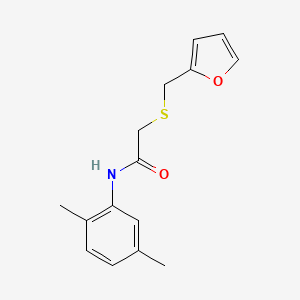

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2388788.png)

![[3-(2-Chlorophenoxy)phenyl]methanamine](/img/structure/B2388793.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2388798.png)